Cas no 959624-24-9 (6-(Hydroxymethyl)-4-phenylchroman-2-ol)

6-(Hydroxymethyl)-4-phenylchroman-2-ol structure
959624-24-9 structure
Product name:6-(Hydroxymethyl)-4-phenylchroman-2-ol
CAS No:959624-24-9
MF:C16H16O3
MW:256.296444892883
MDL:MFCD22124589
CID:2157416
PubChem ID:54761596

6-(Hydroxymethyl)-4-phenylchroman-2-ol Chemical and Physical Properties

Names and Identifiers

    • 6-(Hydroxymethyl)-4-phenylchroman-2-ol
    • 6-(Hydroxymethyl)-4-phenyl-2-chromanol
    • (2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol
    • DRPFJHGJDRIHLZ-UHFFFAOYSA-N
    • 6-(HYDROXYMETHYL)-4-PHENYL-3,4-DIHYDRO-2H-CHROMEN-2-OL
    • 3,4-Dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-methanol (ACI)
    • EC 700-143-5
    • SCHEMBL12512414
    • AKOS037649882
    • 6-(HYDROXYMETHYL)-4-PHENYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-OL
    • SCHEMBL815262
    • 3,4-Dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-methanol
    • 959624-24-9
    • CS-M1204
    • CS-13822
    • NS00006831
    • DB-229443
    • DTXSID201195218
    • MDL: MFCD22124589
    • Inchi: 1S/C16H16O3/c17-10-11-6-7-15-14(8-11)13(9-16(18)19-15)12-4-2-1-3-5-12/h1-8,13,16-18H,9-10H2
    • InChI Key: DRPFJHGJDRIHLZ-UHFFFAOYSA-N
    • SMILES: OCC1C=C2C(OC(CC2C2C=CC=CC=2)O)=CC=1

Computed Properties

  • Exact Mass: 256.109944368g/mol
  • Monoisotopic Mass: 256.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7
  • XLogP3: 2.3

6-(Hydroxymethyl)-4-phenylchroman-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D772836-250mg
6-(hydroxymethyl)-4-phenylchroman-2-ol
959624-24-9 98%
250mg
$185 2024-06-06
TRC
H950458-10mg
6-(Hydroxymethyl)-4-phenylchroman-2-ol
959624-24-9
10mg
$ 50.00 2022-06-04
Ambeed
A805936-250mg
6-(Hydroxymethyl)-4-phenylchroman-2-ol
959624-24-9 98%
250mg
$175.0 2025-02-22
Aaron
AR00IMXT-1g
6-(hydroxyMethyl)-4-phenylchroMan-2-ol
959624-24-9 98%
1g
$298.00 2025-02-10
A2B Chem LLC
AI68437-1g
6-(hydroxymethyl)-4-phenylchroman-2-ol
959624-24-9 98%
1g
$379.00 2024-07-18
Aaron
AR00IMXT-100mg
6-(hydroxyMethyl)-4-phenylchroMan-2-ol
959624-24-9 98%
100mg
$90.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ551-250mg
6-(hydroxymethyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol
959624-24-9 95%
250mg
¥1166.0 2024-04-15
1PlusChem
1P00IMPH-1g
6-(hydroxymethyl)-4-phenylchroman-2-ol
959624-24-9 98%
1g
$336.00 2024-04-19
1PlusChem
1P00IMPH-100mg
6-(hydroxymethyl)-4-phenylchroman-2-ol
959624-24-9 98%
100mg
$115.00 2024-04-19
eNovation Chemicals LLC
D772836-250mg
6-(hydroxymethyl)-4-phenylchroman-2-ol
959624-24-9 98%
250mg
$185 2025-02-21

6-(Hydroxymethyl)-4-phenylchroman-2-ol Production Method

Synthetic Circuit 1

Reaction Conditions
Reference
Process for the production of benzopyran-2-ol derivatives
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1-Methylpiperazine Solvents: Toluene ;  108 - 111 °C; 111 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 1 - 2, 20 - 30 °C
Reference
Industrial process for preparation of fesoterodine
, Hungary, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2h-chromen-6-yl-methanol and (r)-feso-deacyl
, United States, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1-Methylpiperazine Solvents: Toluene ;  3 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
The Lactol Route to Fesoterodine: An Amine-Promoted Friedel-Crafts Alkylation on Commercial Scale
Dirat, Olivier; Bibb, Andrew J.; Burns, Colin M.; Checksfield, Graham D.; Dillon, Barry R.; et al, Organic Process Research & Development, 2011, 15(5), 1010-1017

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 1-Methylpiperazine Solvents: Toluene ;  rt → reflux; 3 h, reflux; 2 h, reflux
Reference
New uses of diisopropylamine derivatives
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1-Methylpiperazine Solvents: Toluene ;  rt → 100 °C; 16 h, 100 °C; 100 °C → 110 °C; 5 h, 110 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt → 50 °C
Reference
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as as fesoterodine precursors
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Morpholine Solvents: Toluene ;  rt → 100 °C; 13 h, 100 °C; 100 °C → 110 °C; 6 h, 110 °C
Reference
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as fesoterodine precursors
, Italy, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 1-Methylpiperazine Solvents: Toluene ;  rt → reflux; 2 h, reflux; 19 h, reflux
Reference
Process for the production of benzopyran-2-ol derivatives
, World Intellectual Property Organization, , ,

6-(Hydroxymethyl)-4-phenylchroman-2-ol Raw materials

6-(Hydroxymethyl)-4-phenylchroman-2-ol Preparation Products

6-(Hydroxymethyl)-4-phenylchroman-2-ol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:959624-24-9)6-(Hydroxymethyl)-4-phenylchroman-2-ol
A1069924
Purity:99%/99%
Quantity:1g/250mg
Price ($):303.0/152.0